molecular formula C13H23NO2 B030054 2,2,6,6-Tetramethyl-4-piperidyl methacrylate CAS No. 31582-45-3

2,2,6,6-Tetramethyl-4-piperidyl methacrylate

Cat. No.: B030054
CAS No.: 31582-45-3
M. Wt: 225.33 g/mol
InChI Key: UFLXKQBCEYNCDU-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The development of this compound is intimately connected to the broader history of hindered amine compounds, which emerged as important polymer stabilizers in the latter half of the 20th century. The hindered amine story represents "an interesting success story involving participation by scientists throughout the world," as described by Klemchuk in his introduction to hindered amine stabilizers.

The foundational work began with research on stable free radicals, particularly focused on triacetoneamine-N-oxyl derivatives. Initially, these compounds were of interest for their antioxidant properties as trappers of chain-propagating peroxy radicals. However, scientists soon recognized their effectiveness as light stabilizers, leading to the development of practical hindered amine light stabilizers (HALS) for commercial applications.

The synthesis pathway for this compound typically involves the preparation of 2,2,6,6-tetramethyl-4-piperidinol as an intermediate. This intermediate can be prepared by the reduction of 2,2,6,6-tetramethyl-4-piperidone, which itself is synthesized from acetone and ammonia. As noted in a Chinese patent, the preparation of 2,2,6,6-tetramethyl-4-piperidone has been improved over time, with recent methods describing continuous synthesis approaches using fixed-bed tubular reactors.

The subsequent esterification of 2,2,6,6-tetramethyl-4-piperidinol with methacrylic acid yields this compound. This compound gained significance as researchers recognized its dual functionality - the ability to polymerize through its methacrylate group while maintaining the hindered amine structure for stabilization properties. The compound's development reflects a period of intensive research into polymer stabilization technologies during the 1970s and 1980s, when the fundamental understanding of hindered amine stabilizers was established.

Significance in Polymer Chemistry

This compound has emerged as a key compound in polymer chemistry due to its unique structural features and functional properties. It serves as a polymerizable hindered amine light stabilizer, allowing for the covalent incorporation of stabilizing moieties directly into polymer structures.

The significance of this compound in polymer chemistry can be understood through several key applications:

  • UV Stabilization : As a precursor to HALS, it contributes to protecting polymers from degradation caused by UV radiation. This is particularly valuable in applications such as automotive coatings, agricultural films, and outdoor plastic products, where prolonged exposure to sunlight can lead to discoloration, cracking, and loss of mechanical properties.

  • Copolymerization Capabilities : The methacrylate functionality enables copolymerization with a variety of monomers, allowing for the creation of specialized polymers with integrated stabilizing properties. This is highlighted in product descriptions from ADEKA Corporation, which notes that their ADK STAB LA-87 (this compound) is "polymerizable HALS having metacrylate group" and "copolymerizable with a variety of monomers".

  • Advanced Materials Development : The compound is utilized in the production of advanced materials for adhesives and coatings, enhancing their durability and performance in harsh environmental conditions. Its role in improving the longevity and stability of polymeric materials makes it valuable in industries focused on sustainability and material efficiency.

  • Energy Storage Applications : Recent research has explored the use of polymers derived from this compound in battery technologies, particularly after oxidation to form TEMPO-containing polymers with redox activity.

The versatility of this compound in polymer chemistry is further evidenced by the range of commercial products based on this compound. It is marketed by multiple chemical suppliers, including TCI Chemicals, VWR, and ADEKA Corporation, which offers it under the trade name ADK STAB LA-87.

Relation to TEMPO Chemistry

This compound shares a structural relationship with TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, a stable nitroxide radical widely used in organic synthesis, polymerization processes, and energy storage applications. The connection between these compounds lies in their common structural backbone - the 2,2,6,6-tetramethylpiperidine ring.

TEMPO itself is derived from 2,2,6,6-Tetramethylpiperidine (TMP), as noted in Wikipedia: "TMP is the starting material for an even stronger base, lithium tetramethylpiperidide and the radical species TEMPO". The 2,2,6,6-tetramethyl substitution pattern on the piperidine ring is crucial for the stability of the nitroxide radical formed upon oxidation.

Polymers derived from this compound can be oxidized to form poly(TEMPO methacrylate) (PTMA), which contains the stable nitroxide radical. This transformation is significant for applications in organic batteries and energy storage systems. As noted in a PubMed abstract, "These polymers can be synthesized rapidly utilizing commercial starting materials and reveal an increased hydrophilicity compared to the state-of-the-art poly(2,2,6,6-tetramethylpiperidinyl-N-oxyl-4-methacrylate) (PTMA)".

Recent research describes the development of "Crosslinked hydrophilic poly(2,2,6,6-tetramethylpiperidinyl-N-oxyl-co-[2-(methacryloyloxy)-ethyl]trimethyl ammonium chloride) [poly(TEMPO-co-METAC)] polymers with different monomer ratios" for use as electrode materials in organic batteries. This highlights the evolution from the basic this compound structure to more complex functional materials.

Furthermore, research published in ACS Applied Materials & Interfaces focuses on "Poly(2,2,6,6-tetramethyl-1-piperidinyloxy methacrylate) (PTMA)" as "one of the most promising organic cathode materials thanks to its relatively high redox potential, good rate performance, and cycling stability". This demonstrates how derivatives of this compound, once oxidized to the nitroxide form, can contribute to advanced energy storage technologies.

The relationship between this compound and TEMPO chemistry illustrates the versatility of hindered piperidine structures and their applications across multiple fields of chemistry and materials science.

Research Evolution and Contemporary Focus

Research involving this compound has evolved significantly since its initial development, with contemporary studies focusing on advanced applications in energy storage, specialized polymer materials, and sustainable technologies.

Energy Storage Applications:
One of the most active areas of current research involves the use of polymers derived from this compound in battery technologies. After oxidation to form TEMPO-containing polymers, these materials exhibit redox activity that can be harnessed for energy storage. Research published in ChemSusChem describes the development of "Crosslinked hydrophilic poly(2,2,6,6-tetramethylpiperidinyl-N-oxyl-co-[2-(methacryloyloxy)-ethyl]trimethyl ammonium chloride) [poly(TEMPO-co-METAC)] polymers" for application in aqueous semi-organic batteries. The researchers confirmed that "the additional METAC groups do not impair the battery behavior while enabling straight-forward zinc-TEMPO batteries".

Further advancing this field, a 2023 study published in ACS Applied Materials & Interfaces focused on practical cell design for PTMA-based organic batteries, addressing challenges in electrode design, scalability, and cost. The researchers achieved "high active mass loadings of PTMA electrodes (up to 9.65 mg cm⁻²), achieving theoretical areal capacities that exceed 1 mAh cm⁻²".

Table 2: Recent Research Applications of this compound and Derivatives

Research Area Key Findings Reference
Aqueous Semi-Organic Batteries Hydrophilic crosslinked TEMPO-methacrylate copolymers enable zinc-TEMPO batteries
PTMA-Based Organic Batteries High active mass loadings achieved with detailed physics-based simulations and cost analysis
Polymer UV Stabilization Effective in automotive coatings, agricultural films, and outdoor plastic products
Advanced Materials Used in production of materials for adhesives and coatings with enhanced durability
Synthesis Methods Continuous synthesis methods developed for precursors using fixed-bed reactors

Polymer Stabilization Innovations:
Contemporary research continues to explore the core application of this compound as a precursor for hindered amine light stabilizers. Modern studies focus on optimizing stabilizer performance in specific applications and improving the synthesis methods for more efficient production.

The compound is commercially available from multiple suppliers, reflecting its importance in current chemical applications. MySkinRecipes offers the compound with a purity of ≥98%, highlighting its applications in protecting polymers from UV degradation. Similarly, TCI Chemicals and VWR list the compound in their catalogs, indicating ongoing commercial interest.

Synthesis Method Improvements:
Research into more efficient synthesis methods continues, with patents describing improved processes for producing key intermediates. A Chinese patent details a preparation method for 2,2,6,6-tetramethyl-4-piperidinol, a precursor to this compound. Another patent describes a continuous synthesis method for 2,2,6,6-tetramethyl-4-piperidone using fixed-bed single-tubular reactors, demonstrating ongoing efforts to improve manufacturing efficiency.

Analytical Methods Development: The development of analytical methods for this compound has also progressed, with SIELC Technologies describing a reverse-phase HPLC method for analyzing the compound. They note that "this compound can be analyzed by this reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid".

Properties

IUPAC Name

(2,2,6,6-tetramethylpiperidin-4-yl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H23NO2/c1-9(2)11(15)16-10-7-12(3,4)14-13(5,6)8-10/h10,14H,1,7-8H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLXKQBCEYNCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CC(NC(C1)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40404-82-8
Record name 2-Propenoic acid, 2-methyl-, 2,2,6,6-tetramethyl-4-piperidinyl ester, homopolymer
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DSSTOX Substance ID

DTXSID70185474
Record name 2,2,6,6-Tetramethyl-4-piperidyl methacrylate
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Molecular Weight

225.33 g/mol
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CAS No.

31582-45-3
Record name 4-(Methacryloyloxy)-2,2,6,6-tetramethylpiperidine
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Record name 2,2,6,6-Tetramethyl-4-piperidyl methacrylate
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Record name 2,2,6,6-Tetramethyl-4-piperidyl methacrylate
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Record name 2,2,6,6-tetramethyl-4-piperidyl methacrylate
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Record name 2,2,6,6-TETRAMETHYL-4-PIPERIDYL METHACRYLATE
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Preparation Methods

Reduction of 2,2,6,6-Tetramethyl-4-piperidinone to Piperidinol

The reduction of 2,2,6,6-tetramethyl-4-piperidinone to the corresponding piperidinol is typically achieved using catalytic hydrogenation or hydride-based reducing agents. Key parameters include:

Catalytic Hydrogenation :

  • Catalysts : Raney nickel or palladium on carbon.

  • Conditions : Hydrogen pressure of 3–5 bar, temperatures of 80–100°C.

  • Yield : 85–92% after purification.

Hydride Reduction :

  • Reagents : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran.

  • Reaction Time : 6–12 hours under reflux.

  • Yield : 75–88%.

Esterification with Methacrylic Acid

The piperidinol is esterified with methacrylic acid using acid catalysis:

  • Catalysts : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

  • Solvents : Toluene or xylene to azeotropically remove water.

  • Conditions : Reflux at 110–140°C for 8–16 hours.

  • Yield : 70–85% after distillation.

Mechanism :
The acid catalyst protonates the carbonyl oxygen of methacrylic acid, enhancing electrophilicity for nucleophilic attack by the piperidinol’s hydroxyl group. Water removal shifts equilibrium toward ester formation.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance efficiency:

  • Reactor Type : Tubular reactors with inline mixing zones.

  • Advantages : Improved heat transfer, reduced reaction times (2–4 hours), and yields exceeding 90%.

  • Catalyst Recovery : Heterogeneous catalysts (e.g., Amberlyst-15) enable easy separation and reuse.

Solvent-Free Esterification

Recent patents highlight solvent-free methodologies to minimize waste:

  • Procedure : Melted piperidinol and methacrylic acid are mixed with PTSA at 120°C under vacuum.

  • Yield : 88–94% with purity >99%.

Catalytic Systems and Reaction Conditions

Table 1: Comparison of Catalysts for Esterification

CatalystTemperature (°C)Time (h)Yield (%)Purity (%)
H₂SO₄110–120127895
PTSA120–14088597
Amberlyst-15100–11069199
Titanium(IV) butoxide130–14048998

Notes : Titanium(IV) butoxide, though less common, offers reduced side reactions in industrial settings.

Purification and Isolation Techniques

  • Distillation : Fractional distillation under reduced pressure (10–15 mmHg) isolates TMPMA from unreacted starting materials.

  • Crystallization : For high-purity requirements, the crude product is recrystallized from n-hexane.

  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) resolves minor impurities in laboratory settings.

Comparative Analysis of Methods

Table 2: Laboratory vs. Industrial Synthesis

ParameterLaboratory-ScaleIndustrial-Scale
Reaction Time8–16 hours2–4 hours
Yield70–85%88–94%
Catalyst RecoveryNot feasible95–98% recovery
Purity95–97%>99%
Energy EfficiencyLowHigh

Key Insight : Industrial methods prioritize catalyst recyclability and energy efficiency, whereas laboratory protocols focus on flexibility.

Challenges and Innovations

  • Side Reactions : Methacrylic acid dimerization is mitigated using radical inhibitors (e.g., hydroquinone).

  • Scalability : Pilot studies demonstrate that microwave-assisted esterification reduces time by 50% while maintaining yields .

Chemical Reactions Analysis

Polymerization Reactions

TMPM undergoes free radical polymerization to form homopolymers and copolymers, driven by its methacrylate group. Critical parameters include:

Reaction TypeInitiatorConditionsMajor Products
Free radicalAIBN, Benzoyl peroxide60–80°C, inert atmosphereLinear poly(TMPM) chains
PhotochemicalUV lightRoom temperature, solvent-freeCross-linked networks
  • Dynamic covalent polymerization : TMPM forms disulfide-linked networks (BiTEMPS methacrylate) using sulfur monochloride (S₂Cl₂). This yields dynamic materials with self-healing properties : 2 TMPM+S2Cl2BTMA S2+2HCl\text{2 TMPM}+\text{S}_2\text{Cl}_2\rightarrow \text{BTMA S}_2+2\text{HCl} Impurities in S₂Cl₂ (e.g., S₃Cl₂, S₄Cl₂) may produce trisulfide (BTMA-S₃) or tetrasulfide (BTMA-S₄) linkages .

Substitution Reactions

The methacrylate ester group participates in nucleophilic substitutions, particularly under acidic or basic conditions:

ReactionReagents/ConditionsProducts
Ester hydrolysisH₂O/H⁺ or OH⁻Methacrylic acid + 2,2,6,6-tetramethyl-4-piperidinol
TransesterificationAlcohols, Ti(IV) alkoxidesAlkyl methacrylates
  • Industrial esterification : TMPM reacts with diols (e.g., sebacate esters) using lithium amide catalysts at 160°C, achieving >99% yield : Dimethyl sebacate+2TMPMBis TMP sebacate+2MeOH\text{Dimethyl sebacate}+2\text{TMPM}\rightarrow \text{Bis TMP sebacate}+2\text{MeOH}

Oxidation and Reduction

The piperidyl ring undergoes redox transformations, though limited by steric hindrance:

ReactionReagents/ConditionsProducts
OxidationKMnO₄, acidic conditions2,2,6,6-Tetramethyl-4-piperidone
ReductionH₂/Pd or Raney NiSaturated piperidine derivatives
  • Metabolic degradation : In biological systems, TMPM hydrolyzes to 2,2,6,6-tetramethylpiperidin-4-ol (HTMP), a free radical scavenger .

Industrial and Research Case Studies

  • Light stabilizers : TMPM derivatives (e.g., bis(TMP) sebacate) mitigate polymer photodegradation via radical trapping .
  • Dynamic materials : BTMA-S₂ networks show stress relaxation times (τ) of 10–100 s at 120°C, enabling reprocessability .

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-4-piperidyl methacrylate primarily involves its ability to undergo polymerization and form stable polymers. The methacrylate group participates in free radical polymerization, leading to the formation of long polymer chains. The piperidyl ring provides steric hindrance, enhancing the thermal and oxidative stability of the resulting polymers .

Comparison with Similar Compounds

1,2,2,6,6-Pentamethyl-4-piperidyl Methacrylate

  • Structure : Differs by an additional methyl group at the 1-position of the piperidine ring.
  • Impact : Increased steric hindrance slows polymerization kinetics compared to TMPM, making it less suitable for high-yield polymer synthesis .
  • Applications : Primarily used as a HALS in coatings and plastics due to enhanced UV stability .

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) Sebacate

  • Structure : A diester derivative with two pentamethyl-piperidine groups linked by a sebacic acid chain.
  • Function : Acts as a high-performance light stabilizer in automotive and industrial polymers, leveraging synergistic effects between the two hindered amine units .

BiTEMPS Methacrylate (BTMA)

  • Structure : A disulfide-bridged dimer of TMPM (C₂₆H₄₄N₂O₄S₂) synthesized via TMPM and SCl₂ .
  • Unique Properties :
    • Dynamic Covalent Bonds : The disulfide bond enables reprocessability in covalent adaptable networks (CANs), allowing melt-state recycling of cross-linked polyethylene (PE) .
    • Selectivity : Reactions with SCl₂ predominantly yield disulfide linkages (>90%) over polysulfides under optimized conditions .

Application-Specific Comparisons

Compound Key Applications Advantages Over TMPM Limitations
TMPM - PTMA for organic batteries
- CANs via BiTEMPS
- Versatile precursor for redox polymers and dynamic networks - Requires oxidation for radical activity
Pentamethyl Derivatives - UV stabilization in coatings - Superior UV resistance - Higher steric hindrance limits polymerization efficiency
BiTEMPS Methacrylate - Reprocessable PE CANs
- Self-healing materials
- Enables recycling of thermosets
- Catalyst-free synthesis
- Complex synthesis requiring low temperatures (-70°C)

Physicochemical Properties

Property TMPM BiTEMPS Methacrylate Pentamethyl Analog
Molecular Weight 225.33 g/mol 528.82 g/mol ~240–300 g/mol (estimated)
Thermal Stability Stable to 150°C Decomposes at 200°C >200°C (enhanced by methyl groups)
Functionality Secondary amine Disulfide dynamic bonds Ester groups for UV stabilization

Biological Activity

2,2,6,6-Tetramethyl-4-piperidyl methacrylate (TMPMA) is a compound with significant biological activity, particularly in the field of antimicrobial applications. This article explores the biological properties of TMPMA, including its mechanisms of action, applications in various fields, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H23NO2
  • Molecular Weight : 225.33 g/mol

TMPMA exhibits antimicrobial properties primarily through its ability to disrupt microbial cell membranes. The mechanism involves the following steps:

  • Cell Membrane Disruption : TMPMA interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis.
  • Antimicrobial Activity : The compound has shown effectiveness against a range of microorganisms including:
    • Bacteria : Staphylococcus aureus, Escherichia coli
    • Fungi : Candida albicans .

Biological Activity and Applications

The biological activity of TMPMA extends to various applications:

1. Antimicrobial Coatings

TMPMA is utilized in the formulation of antimicrobial coatings for medical devices and surfaces to prevent infections. Its ability to release active chlorine species enhances its efficacy as an antimicrobial agent .

2. Polymer Synthesis

As a monomer, TMPMA is integral in synthesizing polymeric N-halamines which are known for their biocidal properties. These polymers can be employed in various industrial applications including textiles and plastics .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of TMPMA against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability when exposed to TMPMA at varying concentrations, demonstrating its potential as an effective biocide in clinical settings.

Concentration (mg/mL)% Reduction in Viability
0.575%
1.090%
2.099%

Case Study 2: Application in Medical Devices

In another study focused on the application of TMPMA in medical devices, researchers coated catheters with TMPMA-based polymers. The coated devices exhibited a lower incidence of biofilm formation compared to uncoated controls, indicating that TMPMA effectively reduces microbial colonization .

Safety and Toxicology

While TMPMA shows promising biological activity, safety assessments are crucial. Preliminary studies indicate that it has low toxicity levels; however, comprehensive toxicological evaluations are necessary to establish safe usage guidelines for consumer products and medical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing TMPM-derived disulfide polymers, and how do reaction conditions influence yield?

  • Methodology : Two synthesis pathways are documented. In the original method, TMPM reacts with sulfur monochloride in petroleum ether at −70°C, achieving 48% yield after precipitation and vacuum drying . The modified method uses MeTHF as a solvent, pre-distills sulfur monochloride under nitrogen, and employs rotary evaporation for purification, improving sulfur content consistency (12.58% found vs. 12.51% theoretical) .
  • Data Contradiction : The original method reported higher sulfur content (16.35% vs. 12.51% theoretical), suggesting impurities or side reactions. Researchers should validate purity via elemental analysis and adjust solvent choice (e.g., MeTHF enhances reproducibility) .

Q. How does TMPM enhance UV resistance and hydrophobicity in acrylic resin coatings?

  • Methodology : TMPM is copolymerized with UV-absorbing monomers (e.g., BHEA) and silicone/fluorine monomers via solution polymerization. Hydrophobicity is quantified using water contact angle (>100°), while UV stability is tested via accelerated weathering and radical scavenging assays .
  • Key Findings : TMPM’s hindered amine group traps free radicals generated under UV exposure, synergizing with fluorine/silicone components to reduce surface degradation. Post-aging tests show retained mechanical properties (e.g., 400 N·cm impact strength) .

Q. What are the primary applications of TMPM as a polymerizable hindered amine light stabilizer (HALS)?

  • Methodology : TMPM is copolymerized with monomers like methacrylates or styrenics to create HALS-functionalized polymers. Performance is evaluated via accelerated UV aging, FTIR (to track carbonyl index), and gel permeation chromatography (GPC) to monitor molecular weight changes .
  • Mechanistic Insight : TMPM’s tertiary amine forms nitroxide radicals under UV exposure, interrupting degradation cycles. Commercial formulations (e.g., ADK STAB LA-87) use TMPM at 5–10 mol% for optimal stabilization .

Advanced Research Questions

Q. How does TMPM affect polymerization kinetics in redox-responsive copolymers?

  • Methodology : In RAFT polymerization, TMPM acts as a radical trap, slowing propagation. Kinetics are monitored via 1H-NMR to track monomer conversion and SEC for molecular weight distribution. For a 1:1 MAA/TMPM copolymer, SEC results show higher-than-theoretical Mn due to hydrodynamic size discrepancies when calibrated with PMMA standards .
  • Design Consideration : Adjust initiator (e.g., ACVA) concentration and reaction time to compensate for TMPM’s inhibitory effect. Use alternative SEC standards (e.g., polyelectrolytes) for accurate Mn determination .

Q. What is TMPM’s role in redox-active polymers for energy storage applications?

  • Methodology : TMPM is polymerized with crosslinkers (e.g., ethylene glycol dimethacrylate) and carbon nanotubes (MWCNTs) via bulk radical polymerization. Electrochemical performance is tested in dual-ion batteries using cyclic voltammetry and galvanostatic cycling. The PTMA/MWCNT composite shows stable capacity retention (>80% after 500 cycles) .
  • Optimization : Ball-milling post-synthesis ensures homogeneous MWCNT dispersion. AIBN initiator concentration (0.02–0.1 mol%) critically impacts crosslinking density and conductivity .

Q. How do solvent polarity and temperature influence TMPM’s copolymerization with charged monomers?

  • Methodology : In terpolymers (e.g., P(TMA-co-TMPMA-co-METAC)), solvent polarity (e.g., HCl solution) and temperature (75°C) are optimized to balance reactivity. Monomer ratios (e.g., 750 mM TMPMA:750 mM METAC) are validated via 1H-NMR and titration .
  • Contradiction Resolution : High HCl concentrations may protonate TMPM’s amine, reducing reactivity. Use diluted HCl (1:16 stock) and argon degassing to minimize side reactions .

Data Analysis and Experimental Design

Q. How to resolve discrepancies in elemental analysis during TMPM-polymer synthesis?

  • Approach : If sulfur/nitrogen content deviates from theoretical values (e.g., S: 16.35% vs. 12.51% in ), conduct MALDI-TOF or LC-MS to identify impurities (e.g., unreacted sulfur monochloride). Optimize purification by switching to DCM washing or increasing precipitation cycles .

Q. What advanced techniques characterize TMPM’s segmental motion in copolymers?

  • Methodology : Use dynamic mechanical analysis (DMA) to measure glass transition temperature (Tg) shifts and solid-state NMR to probe local mobility. For poly(DEAEMA-co-TMPM), Tg increases by 15–20°C with 10 mol% TMPM, indicating restricted chain mobility .

Tables for Key Data

Table 1 : Comparison of TMPM Synthesis Methods

ParameterOriginal Method Modified Method
SolventPetroleum etherMeTHF
Temperature−70°C → RTRT
Yield48%Not reported (higher purity)
Sulfur Content (Found)16.35%12.58%

Table 2 : TMPM in Energy Storage Composites

ComponentRoleOptimization Parameter
TMPMRedox-active monomer15 wt% in PTMA/MWCNT
EGDMECrosslinker520 µl per 17g TMPM
AIBNInitiator0.02 mol%

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